Diethyl acetyl aspartate

Description

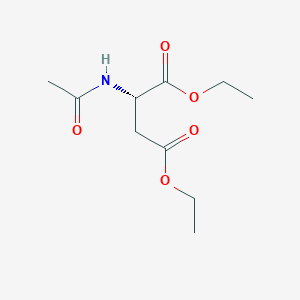

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S)-2-acetamidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-4-15-9(13)6-8(11-7(3)12)10(14)16-5-2/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGDGRNHLJLQOV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147807 | |

| Record name | Diethyl acetyl aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-39-2 | |

| Record name | Diethyl acetyl aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl acetyl aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL ACETYL ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BO47VAA83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Acetyl Aspartate: A Physicochemical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl acetyl aspartate, a diethyl ester derivative of N-acetyl-L-aspartic acid, is a compound of interest in neuroscience and drug development. Its structural similarity to N-acetyl-L-aspartic acid (NAA), an abundant amino acid derivative in the central nervous system, suggests its potential as a research tool and a precursor for therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic context.

Physicochemical Properties

| Property | This compound | N-Acetyl-L-aspartic Acid |

| Molecular Formula | C10H17NO5 | C6H9NO5 |

| Molecular Weight | 231.25 g/mol [1] | 175.14 g/mol |

| CAS Number | 1069-39-2[1] | 997-55-7 |

| Melting Point | Data not available | 137-140 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in water |

| XLogP3-AA (Computed) | Not available | -1.1 |

| Topological Polar Surface Area (Computed) | 81.7 Ų[1] | 104 Ų |

| Hydrogen Bond Donor Count (Computed) | 1 | 3 |

| Hydrogen Bond Acceptor Count (Computed) | 5[1] | 5 |

| Rotatable Bond Count (Computed) | 8[1] | 4 |

Metabolic Pathway

This compound is anticipated to be metabolized in vivo through enzymatic hydrolysis to yield N-acetyl-L-aspartic acid (NAA) and ethanol. NAA is then further hydrolyzed by the enzyme aspartoacylase into L-aspartate and acetate. This metabolic cascade connects this compound to central cellular metabolism.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis is typically a two-step process involving the Fischer esterification of L-aspartic acid followed by N-acetylation.

Step 1: Fischer Esterification of L-Aspartic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add L-aspartic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl L-aspartate. Further purification can be achieved by column chromatography.

Step 2: N-Acetylation of Diethyl L-aspartate

-

Reaction Setup: Dissolve the diethyl L-aspartate (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

-

Acetylation: Slowly add acetic anhydride or acetyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

1H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include:

-

Triplets and quartets corresponding to the two ethyl groups.

-

A singlet for the acetyl methyl protons.

-

Multiplets for the diastereotopic methylene protons and the alpha-proton of the aspartate backbone.

-

A doublet for the amide proton.

-

-

13C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals would include:

-

Resonances for the carbonyl carbons of the ester and amide groups.

-

Signals for the carbons of the ethyl groups.

-

A signal for the acetyl methyl carbon.

-

Resonances for the alpha and beta carbons of the aspartate backbone.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.

-

Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ or a protonated/adducted species (e.g., [M+H]+, [M+Na]+) that confirms the molecular weight of 231.25 g/mol . The fragmentation pattern can provide further structural information.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and relevant experimental methodologies for this compound. While a derivative of the well-studied N-acetyl-L-aspartic acid, specific experimental data for the diethyl ester remains to be fully characterized in the scientific literature. The provided protocols offer a starting point for researchers to synthesize and analyze this compound, enabling further investigation into its biological activities and potential therapeutic applications. The metabolic pathway outlined highlights its connection to fundamental cellular processes, underscoring its relevance in the field of neurobiochemistry and drug development.

References

Chemical structure and molecular weight of diethyl acetyl aspartate.

An In-depth Technical Guide to Diethyl Acetyl Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and relevant biological context of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neurochemical and therapeutic potential of N-acetylaspartate (NAA) and its derivatives.

Chemical Structure and Properties

This compound, also known as N-acetyl-L-aspartic acid diethyl ester, is a synthetic derivative of the naturally occurring N-acetylaspartate. The addition of ethyl ester groups increases the lipophilicity of the molecule compared to its parent compound, NAA. This modification is often employed in research to enhance cellular permeability.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | diethyl (2S)-2-acetamidobutanedioate | [1] |

| Synonyms | Diethyl N-acetyl-L-aspartate, (S)-Diethyl 2-acetamidosuccinate | [2] |

| CAS Number | 1069-39-2 | [1][2] |

| Molecular Formula | C10H17NO5 | [1][2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)CC(C(=O)OCC)NC(=O)C | [2] |

| InChI Key | XQGDGRNHLJLQOV-QMMMGPOBSA-N | [1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | -0.1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 8 | [2] |

| Topological Polar Surface Area | 81.7 Ų | [2] |

| Complexity | 264 | [2] |

Biological Significance and Context

This compound is primarily of interest as a research tool and a potential prodrug to modulate the levels and functions of its endogenous counterpart, N-acetylaspartate (NAA).[1] NAA is one of the most abundant metabolites in the central nervous system (CNS), where it plays several crucial roles:[3][4][5]

-

Myelin Synthesis: NAA is transported from neurons to oligodendrocytes, where it is broken down to provide acetate, a fundamental building block for myelin lipid synthesis.[1]

-

Energy Metabolism: The synthesis of NAA is linked to mitochondrial energy production.[1]

-

Neurotransmitter Precursor: NAA is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the CNS.[1][3]

Alterations in NAA levels are associated with various neurodegenerative diseases, making it a key biomarker for neuronal health and viability, often monitored non-invasively via magnetic resonance spectroscopy (MRS).[3][4]

Biosynthesis of N-Acetylaspartate (NAA)

The biological precursor to this compound's core structure is N-acetylaspartate. NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-Coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme aspartate N-acetyltransferase (NAT8L).[6]

Catabolism of this compound

As a prodrug, this compound is designed to be metabolized within the body to release its active components. Its catabolism is a two-step enzymatic process:[1]

-

De-esterification: General esterase enzymes hydrolyze the two ethyl ester groups to yield N-acetylaspartate and two molecules of ethanol.

-

Deacetylation: The newly formed NAA is then acted upon by the enzyme aspartoacylase (ASPA), primarily in oligodendrocytes, to release L-aspartate and acetate.[1][4]

The final breakdown products, acetate and L-aspartate, can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[1]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from L-aspartic acid.[1]

Step 1: Esterification of L-Aspartic Acid

-

Objective: To produce diethyl L-aspartate.

-

Reagents: L-aspartic acid, absolute ethanol, thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-aspartic acid in absolute ethanol and cool the mixture to 0°C.

-

Add thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with ethanol to form ethyl chloride and HCl in situ, which catalyzes the esterification.

-

Allow the reaction to stir for approximately 12 hours at room temperature.

-

Remove the solvent under reduced pressure (in vacuo).

-

The resulting product is typically the hydrochloride salt of diethyl L-aspartate.

-

Step 2: Acetylation of Diethyl L-Aspartate

-

Objective: To add the acetyl group to the primary amine, yielding the final product.

-

Reagents: Diethyl L-aspartate hydrochloride, acetylating agent (e.g., acetic anhydride or acetyl chloride), a base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve the diethyl L-aspartate hydrochloride in a suitable solvent.

-

Add a base to neutralize the hydrochloride and free the primary amine.

-

Introduce the acetylating agent (e.g., acetic anhydride) to the solution. The reaction should be controlled to prevent the hydrolysis of the ester groups.

-

Stir the reaction mixture until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Purify the final product, this compound, using appropriate methods such as column chromatography or recrystallization.

-

Measurement of N-Acetylaspartate (NAA) Levels

In studies utilizing this compound to modulate NAA, it is crucial to accurately measure NAA concentrations in tissues.

Method 1: Proton Magnetic Resonance Spectroscopy (¹H-MRS)

-

Principle: This non-invasive technique measures the concentration of metabolites in vivo. The three equivalent protons of the acetyl group of NAA produce a prominent, sharp peak at 2.02 ppm in the proton spectrum, which is used for quantification.[3][7]

-

Protocol Outline:

-

Acquire localized ¹H-MRS data from the brain region of interest using a high-field MRI scanner.

-

Use a long echo time (TE) to improve the resolution of the NAA peak.

-

Apply water suppression techniques to minimize the large water signal.

-

Process the spectral data, including Fourier transformation, phase correction, and baseline correction.

-

Quantify the NAA peak area and often express it as a ratio to other stable metabolites like creatine (Cr) or choline (Cho).

-

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Principle: A more direct, ex vivo method to quantify NAA in tissue homogenates.

-

Protocol Outline:

-

Homogenize brain tissue samples in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins.[6]

-

Centrifuge the homogenate to collect the supernatant containing the metabolites.

-

Filter the supernatant.

-

Inject the sample into an HPLC system equipped with an appropriate column (e.g., reverse-phase C18).

-

Elute the metabolites using a defined mobile phase.

-

Detect NAA using a UV detector or by pre-column derivatization with a fluorescent tag for higher sensitivity.

-

Quantify the concentration by comparing the peak area to a standard curve of known NAA concentrations.

-

References

- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 6. The Impact of Acetyl-CoA and Aspartate Shortages on the N-Acetylaspartate Level in Different Models of Cholinergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions and Metabolic Fate of Diethyl Acetyl Aspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartate (NAA) is a molecule of significant interest in neuroscience, serving as a marker of neuronal health and playing multiple roles in brain metabolism. Diethyl acetyl aspartate, a diethyl ester derivative of NAA, has been investigated as a potential prodrug to enhance the cellular uptake of its parent compound. This technical guide provides a comprehensive overview of the known biological functions and metabolic fate of NAA and extrapolates the anticipated properties and metabolic pathway of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and experimental workflows to support further research and development in this area.

Introduction to N-Acetylaspartate (NAA) and its Diethyl Ester

N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), where it is synthesized primarily in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA).[1] Its concentration is often used as a non-invasive marker for neuronal health and integrity, with reduced levels indicating potential neuronal or axonal damage in various neurological conditions.[2]

Despite its high concentration, the hydrophilic nature of NAA can limit its ability to cross cellular membranes. To overcome this, researchers have explored the synthesis of more lipophilic derivatives, such as this compound.[2] By converting the two carboxylic acid groups of NAA into ethyl esters, the lipophilicity of the molecule is increased.[2] This modification is a common strategy in drug design to potentially improve cellular permeability and bioavailability, with the expectation that intracellular esterases will hydrolyze the ester back to the active parent compound, NAA.[3]

Biological Functions of N-Acetylaspartate (NAA)

The biological significance of NAA is multifaceted, with established roles in several key neurological processes. The anticipated biological actions of this compound are predicated on its conversion to NAA, thus the functions of NAA are central to understanding its potential therapeutic applications.

-

Myelin Synthesis: NAA is transported from neurons to oligodendrocytes, the myelin-producing cells of the CNS.[1] In oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA to provide acetate, a crucial precursor for the synthesis of myelin lipids.[1][2]

-

Energy Metabolism: The synthesis of NAA in neuronal mitochondria is linked to energy production.[2] The acetylation of aspartate to form NAA may facilitate its removal from the mitochondria, which in turn favors the conversion of glutamate to alpha-ketoglutarate for entry into the tricarboxylic acid (TCA) cycle, thereby supporting ATP synthesis.[1][3]

-

Neurotransmitter Precursor: NAA is a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant neuropeptide in the mammalian brain.[1][2] NAAG functions as a neurotransmitter and neuromodulator, primarily acting on metabotropic glutamate receptor type 3 (mGluR3).

-

Neuronal Osmoregulation: Due to its high concentration in neurons, NAA is thought to act as a neuronal osmolyte, contributing to the maintenance of fluid balance within the brain.[4][5]

-

Protein Aggregation Inhibition: Recent studies have suggested that NAA may act as a potent inhibitor of protein aggregation, a pathological hallmark of many neurodegenerative diseases.[4]

Metabolic Fate of N-Acetylaspartate (NAA)

The metabolism of NAA involves a well-defined pathway of synthesis and degradation, occurring in different cell types within the CNS.

3.1. Synthesis of NAA

NAA is synthesized in the mitochondria of neurons from L-aspartate and acetyl-CoA. This reaction is catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), which is encoded by the NAT8L gene.[2][6]

3.2. Catabolism of NAA

Following its synthesis, NAA is transported out of neurons and into oligodendrocytes.[1] Within the oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA), also known as aminoacylase II.[2] This enzymatic reaction yields L-aspartate and acetate.[6] The acetate can then be used for lipid synthesis, while the aspartate can be recycled.

This compound: A Prodrug Approach

4.1. Rationale and Synthesis

This compound is synthesized to increase the lipophilicity of NAA, with the goal of improving its ability to cross cell membranes. The synthesis typically involves the esterification of N-acetylaspartic acid with ethanol.[2] This chemical modification is intended to create a transiently inactive form of NAA that can more readily enter cells.

4.2. Hypothesized Metabolic Fate

As a prodrug, this compound is designed to be metabolized back to NAA within the body. The proposed metabolic pathway involves the following steps:

-

Cellular Uptake: Due to its increased lipophilicity, this compound is expected to passively diffuse across cell membranes more readily than NAA.

-

Enzymatic Hydrolysis: Once inside the cell, it is hypothesized that ubiquitous intracellular esterases will hydrolyze the two ethyl ester bonds. This hydrolysis would release N-acetylaspartate (NAA) and two molecules of ethanol.

-

Further Metabolism of NAA: The released NAA would then enter its natural metabolic pathway, as described in Section 3, being available for its various biological functions or for catabolism by ASPA.

Quantitative Data

Table 1: Concentration of N-Acetylaspartate in Brain Tissue

| Brain Region | Concentration (mM) | Species | Reference |

| Various | up to 10 mM or more | Human | [5] |

| Gray Matter | ~10 mM | Human | [7] |

Table 2: In Vivo Turnover Rates of N-Acetylaspartate in the Brain

| Parameter | Value | Species | Reference |

| Synthesis Rate | 0.19 ± 0.02 µmol/g/h | Rat | [8] |

| Synthesis Rate | 0.7 ± 0.1 µmol/g/h | Rat | [8][9] |

| Synthesis Rate | 0.55 ± 0.23 µmol/g/h | Human | [8] |

| Turnover Time | ~70 hours | Rat | [9] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for prodrug evaluation and the study of NAA, the following protocols would be relevant.

6.1. Protocol for Quantifying NAA using High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative analysis of NAA in biological samples.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, often with an acid like perchloric acid. The supernatant is collected after centrifugation.

-

Chromatography: A reversed-phase HPLC system is used. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) with an organic modifier like methanol or acetonitrile.

-

Detection: NAA is detected using a UV detector, typically at a wavelength around 210 nm.

-

Quantification: The concentration of NAA is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of NAA.[1][3]

6.2. Protocol for In Vivo Measurement of NAA using Magnetic Resonance Spectroscopy (MRS)

MRS allows for the non-invasive quantification of metabolites in the brain.

-

Data Acquisition: Proton MRS (¹H-MRS) is performed using a clinical or experimental MRI scanner. A region of interest (voxel) is selected in the brain.

-

Signal Detection: The characteristic peak for the acetyl group of NAA is detected at 2.02 ppm.[3]

-

Quantification: The area under the NAA peak is integrated and can be expressed as an absolute concentration or as a ratio to other stable metabolites like creatine.[3]

6.3. Proposed Experimental Workflow for Evaluating this compound

A logical workflow to characterize the biological activity and metabolic fate of this compound would include the following steps:

-

In Vitro Hydrolysis: Incubate this compound in plasma and tissue homogenates (e.g., from brain, liver) to determine the rate of its conversion to NAA by esterases. The disappearance of the diethyl ester and the appearance of NAA would be monitored over time by HPLC or LC-MS/MS.

-

Cellular Uptake Studies: Compare the uptake of radiolabeled or unlabeled this compound and NAA in cultured neuronal and glial cells. Intracellular concentrations of both the ester and NAA would be measured.

-

In Vivo Pharmacokinetic Studies: Administer this compound to laboratory animals (e.g., rats) and measure the concentrations of both the ester and NAA in plasma and brain tissue over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Visualizations

7.1. Signaling and Metabolic Pathways

Caption: Metabolic pathway of N-Acetylaspartate (NAA).

Caption: Proposed metabolic fate of this compound.

7.2. Experimental Workflow

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising prodrug strategy to enhance the delivery of N-acetylaspartate to target cells. While direct experimental data on the diethyl ester is limited, a thorough understanding of the well-established biological functions and metabolic pathways of NAA provides a strong foundation for predicting its behavior. The increased lipophilicity of this compound is expected to facilitate its cellular uptake, where it is likely hydrolyzed by intracellular esterases to release NAA. The liberated NAA would then be available to participate in crucial processes such as myelin synthesis, energy metabolism, and neurotransmitter production. Further research, following the proposed experimental workflows, is necessary to fully elucidate the pharmacokinetic profile, efficacy, and safety of this compound and to validate its potential as a therapeutic agent for neurological disorders characterized by reduced NAA levels.

References

- 1. Postmortem degradation of N-acetyl aspartate and N-acetyl aspartylglutamate: an HPLC analysis of different rat CNS regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of N-acetylaspartylglutamate in a neonatal rat model of hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic or inert metabolism? Turnover of N-acetyl aspartate and glutathione from D-[1-13C]glucose in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Discovery and Initial Studies of Diethyl Acetyl Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and initial studies related to diethyl acetyl aspartate. Given the limited direct historical documentation on this compound itself, this guide first explores the discovery and foundational research of its parent compound, N-acetyl-L-aspartic acid (NAA). It then delves into the chemical synthesis of this compound, presenting detailed experimental protocols and quantitative data in structured tables. The guide also discusses the likely rationale for its initial synthesis and study, drawing parallels with other N-acetyl-L-aspartic acid esters used in research.

Historical Context: The Discovery of N-Acetyl-L-Aspartic Acid (NAA)

N-acetyl-L-aspartic acid (NAA) is the second most abundant amino acid derivative in the central nervous system, after glutamate.[1][2] Its discovery and characterization laid the groundwork for the synthesis and investigation of its derivatives, including this compound. The initial synthesis of NAA was achieved by the acetylation of L-aspartic acid bis(trimethylsilyl)ester using acetyl chloride.[1] Biologically, NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA).[3][4]

Early research on NAA established its significance as a marker for neuronal health and integrity.[5] Reduced levels of NAA are indicative of neuronal or axonal damage in various neurological disorders.[3] The biological functions of NAA are multifaceted and include serving as a precursor for myelin lipid synthesis, contributing to mitochondrial energy production, and acting as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[3][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step chemical process. The common strategies involve either the esterification of N-acetylaspartic acid or the acetylation of a diethyl aspartate derivative.[3]

2.1. Experimental Protocol: Fischer Esterification of N-Acetyl-L-Aspartic Acid

This method involves the conversion of the two carboxylic acid groups of N-acetyl-L-aspartic acid into ethyl esters.

-

Reaction: N-acetyl-L-aspartic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.[3]

-

Procedure:

-

Suspend N-acetyl-L-aspartic acid in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by techniques like thin-layer chromatography).

-

Remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

-

Extract the this compound with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

2.2. Experimental Protocol: Acetylation of Diethyl L-Aspartate

This alternative route involves the acetylation of the amino group of diethyl L-aspartate.

-

Reaction: Diethyl L-aspartate is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct.[3]

-

Procedure:

-

Dissolve diethyl L-aspartate hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to neutralize the hydrochloride and free the amino group.

-

Cool the mixture and slowly add the acetylating agent (e.g., acetic anhydride).

-

Stir the reaction mixture at room temperature until the acetylation is complete.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain this compound.

-

Purify as needed.

-

Quantitative Data

Due to the scarcity of specific historical quantitative data for this compound, the following tables summarize the physicochemical properties of its parent compound, N-acetyl-L-aspartic acid, and the typical reaction conditions for the synthesis of the diethyl ester.

Table 1: Physicochemical Properties of N-Acetyl-L-Aspartic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₅ | [1] |

| Molecular Weight | 175.14 g/mol | [1] |

| CAS Number | 997-55-7 | [1] |

| EINECS Number | 213-643-9 | [1] |

| Appearance | White powder | [1] |

| Specific Rotation (c=1, HAc) | 50.0 – 54.0° | [1] |

| Water Content | Max 0.5% | [1] |

| Assay | Min 98.0% | [1] |

Table 2: Typical Experimental Conditions for this compound Synthesis

| Parameter | Fischer Esterification | Acetylation of Diethyl Aspartate |

| Starting Material | N-Acetyl-L-Aspartic Acid | Diethyl L-Aspartate Hydrochloride |

| Reagents | Ethanol, Sulfuric Acid (catalyst) | Acetic Anhydride, Triethylamine |

| Solvent | Ethanol | Dichloromethane |

| Reaction Temperature | Reflux | 0°C to Room Temperature |

| Reaction Time | Several hours | 1-3 hours |

| Work-up | Neutralization, Extraction | Aqueous washes, Extraction |

| Purification | Vacuum Distillation/Chromatography | Chromatography |

Initial Studies and Rationale

While specific initial biological studies on this compound are not well-documented in readily available historical literature, the rationale for its synthesis can be inferred from studies on similar NAA esters. Esters of NAA, such as the monomethyl ester, have been used in research to increase the intracellular concentration of NAA in cultured cells.[7] The esterification of the carboxylic acid groups increases the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, endogenous esterases can hydrolyze the ester groups, releasing NAA.

Therefore, it is highly probable that this compound was initially synthesized as a tool for experimental neuroscience to artificially elevate intracellular NAA levels and study the resulting effects on neuronal function, metabolism, and excitotoxicity.[7] Studies with NAA esters have been instrumental in exploring the multifaceted roles of NAA, which would otherwise be challenging due to the low permeability of the parent compound.

Visualizations

Diagram 1: Synthesis of this compound via Fischer Esterification

Caption: Fischer esterification of N-acetyl-L-aspartic acid.

Diagram 2: Synthesis of this compound via Acetylation

Caption: Acetylation of diethyl L-aspartate.

Diagram 3: Cellular Uptake and Conversion of this compound

Caption: Proposed cellular uptake and metabolism.

References

- 1. N-Acetyl-L-Aspartic acid [cm-finechemicals.com]

- 2. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 7. N-acetylaspartate monomethyl ester increases N-acetylaspartate concentration in cultured rat hippocampal slices: effects on excitotoxicity and levels of amino acids and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Diethyl Acetyl Aspartate and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on diethyl acetyl aspartate and its analogs, with a primary focus on its parent compound, N-acetylaspartate (NAA). This compound, a diethyl ester of NAA, is primarily explored as a research tool and potential prodrug to enhance the cellular permeability of NAA. This document details the synthesis, chemical properties, biological significance, and therapeutic implications of these compounds, presenting quantitative data, experimental protocols, and key signaling pathways to facilitate further research and development.

Introduction to N-Acetylaspartate (NAA) and its Diethyl Ester

N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), second only to glutamate.[1][2] It is synthesized in neuronal mitochondria from L-aspartate and acetyl-coenzyme A (acetyl-CoA) by the enzyme L-aspartate N-acetyltransferase (Asp-NAT).[2][3][4] NAA is widely regarded as a non-invasive biomarker of neuronal health and viability, with decreased levels being indicative of neuronal loss or dysfunction in a variety of neurological disorders.[5][6][7]

The primary functions of NAA are multifaceted and include:

-

A source of acetate for myelin lipid synthesis: NAA is transported from neurons to oligodendrocytes, where it is hydrolyzed by aspartoacylase to provide acetate, a crucial precursor for the synthesis of myelin lipids.[3][4][8]

-

Energy metabolism: The synthesis of NAA is linked to mitochondrial energy production.[3][9]

-

Precursor for neurotransmitter synthesis: NAA is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian brain.[3][10][11]

-

Neuronal osmolyte: NAA is involved in maintaining fluid balance within the brain.[1][2]

This compound is the diethyl ester of N-acetylaspartic acid. The esterification of the carboxylic acid groups is a common strategy in medicinal chemistry to increase the lipophilicity of a compound, which can lead to improved cell membrane permeability and oral bioavailability.[3][5] As such, this compound is often considered a prodrug of NAA, designed to deliver NAA more effectively to target cells.[3]

Synthesis and Chemical Properties

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a two-step process starting from L-aspartic acid:

-

Esterification of L-Aspartic Acid: L-aspartic acid is first converted to its diethyl ester, diethyl L-aspartate. This is typically achieved by reacting L-aspartic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride.

-

Acetylation of Diethyl L-Aspartate: The amino group of diethyl L-aspartate is then acetylated to yield this compound. This is commonly accomplished using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.[3]

Synthesis of Related Analogs

The synthesis of analogs of this compound can be achieved by modifying the starting materials or reaction conditions. For example, using different alcohols during the esterification step can produce a variety of dialkyl acetyl aspartates. The synthesis of α-aminophosphonate analogs of aspartic acid has also been reported, involving an aza-Reformatsky reaction of α-iminophosphonates.[12]

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its hydrolysis product, NAA. The primary proposed mechanism of action for this compound is as a prodrug that increases the intracellular concentration of NAA.

The Central Role of N-Acetylaspartate (NAA)

The biological significance of NAA is extensive, with key roles in several fundamental neurological processes:

-

Myelin Synthesis and Maintenance: NAA synthesized in neurons is transported to oligodendrocytes, the myelin-producing cells of the CNS.[3] Within oligodendrocytes, the enzyme aspartoacylase hydrolyzes NAA into L-aspartate and acetate.[4] This acetate is a primary precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[4][8][9] Deficiencies in NAA catabolism are linked to severe myelin defects, as seen in Canavan's disease, a fatal hereditary disorder caused by mutations in the aspartoacylase gene.[4]

-

Mitochondrial Energy Metabolism: The synthesis of NAA in neuronal mitochondria is coupled to cellular energy production.[3] It is hypothesized that the acetylation of aspartate facilitates its removal from the mitochondria, which in turn favors the conversion of glutamate to alpha-ketoglutarate for entry into the tricarboxylic acid (TCA) cycle, thereby contributing to ATP production.[9]

-

Neurotransmission: NAA serves as the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[3][10] NAAG is the most concentrated neuropeptide in the human brain and modulates glutamatergic transmission by acting on metabotropic glutamate receptors.[1][11]

-

Protein Aggregation Inhibition: Recent studies have suggested that NAA may act as a potent inhibitor of protein aggregation, a pathological hallmark of many neurodegenerative diseases.[2]

This compound as a Prodrug

The esterification of NAA to this compound is intended to improve its ability to cross cell membranes.[3] Once inside the cell, it is presumed that cellular esterases hydrolyze the ethyl esters, releasing NAA to exert its biological effects. This prodrug approach could be particularly useful for therapeutic strategies aimed at increasing NAA levels in the brain.

Experimental Protocols

General Procedure for the Synthesis of Diethyl 2-((4-methylphenyl)sulfonamido)-2-phenylsuccinate (An Analog Synthesis)

This protocol describes the synthesis of a structurally related aspartic acid derivative, as a specific detailed protocol for this compound was not found in the initial literature search.

-

Materials: Ethyl (Z)-2-phenyl-2-(tosylimino)acetate, dry acetonitrile (CH3CN), ethyl iodoacetate, dimethylzinc (Me2Zn) in toluene, saturated aqueous ammonium chloride (NH4Cl), ethyl acetate (AcOEt), anhydrous magnesium sulfate (MgSO4).[12]

-

Procedure:

-

A solution of ethyl (Z)-2-phenyl-2-(tosylimino)acetate (1 mmol) in dry CH3CN (3 mL) is stirred at room temperature under a dry air atmosphere.[12]

-

To this mixture, add ethyl iodoacetate (2 mmol) and Me2Zn (1.2 M in toluene, 8 mmol).[12]

-

Stir the mixture at room temperature until the starting material is completely consumed.[12]

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (3 mL).[12]

-

Extract the mixture with AcOEt (2 x 5 mL) and dry the organic layers with anhydrous MgSO4.[12]

-

The solvent is then removed under reduced pressure to yield the product.[12]

-

Thin-Layer Chromatography (TLC) for Lipid Analysis

This protocol was used to analyze myelin lipid synthesis from radiolabeled precursors.

-

Materials: TLC plates, solvent system 1 (diethyl ether:benzene:ethanol:acetic acid = 40:50:2:0.2 by volume), solvent system 2 (diethyl ether:hexane = 6:94 by volume).[4]

-

Procedure:

-

Apply the lipid extract to a TLC plate.[4]

-

Develop the plate in the first solvent system until the solvent front has migrated two-thirds of the way up the plate.[4]

-

Dry the plate under low negative pressure.[4]

-

Develop the plate in the second solvent system for the full height of the plate.[4]

-

After drying, the separated lipids can be visualized and quantified using appropriate methods (e.g., autoradiography for radiolabeled lipids).[4]

-

Quantitative Data

Quantitative data specifically for this compound is sparse in the reviewed literature. The following table summarizes key concentrations of its parent compound, N-acetylaspartate (NAA), in the brain.

| Parameter | Value | Tissue/Condition | Reference |

| NAA Concentration | Up to 10 mM or more | Various brain regions | [2] |

| NAA Concentration | ~0.1% of brain's net weight | Human brain | [6] |

Signaling Pathways and Workflows

Biosynthesis and Metabolism of N-Acetylaspartate (NAA)

The following diagram illustrates the key steps in the synthesis of NAA in neurons and its subsequent transport to and metabolism in oligodendrocytes for myelin synthesis.

Caption: Biosynthesis of NAA in neurons and its catabolism in oligodendrocytes.

Synthesis of this compound Workflow

This diagram outlines the general chemical synthesis workflow for producing this compound from L-aspartic acid.

Caption: General workflow for the chemical synthesis of this compound.

Therapeutic Potential and Future Directions

The role of NAA as a marker for neuronal health and its involvement in critical neurological processes make it and its derivatives attractive targets for therapeutic intervention. Reduced NAA levels are associated with a wide range of neurological and psychiatric disorders, including traumatic brain injury, stroke, Alzheimer's disease, and schizophrenia.[1][7][13]

The use of this compound as a prodrug to restore NAA levels in the brain is a promising therapeutic strategy. By enhancing the delivery of NAA to the CNS, this compound could potentially:

-

Support myelin repair and remyelination: By providing a source of acetate for oligodendrocyte lipid synthesis.

-

Enhance neuronal energy metabolism: By boosting mitochondrial function.

-

Modulate neurotransmission: By increasing the synthesis of NAAG.

-

Protect against neurodegeneration: By inhibiting protein aggregation.

Future research should focus on several key areas:

-

Pharmacokinetic and pharmacodynamic studies of this compound: To determine its absorption, distribution, metabolism, and excretion (ADME) properties and to confirm its conversion to NAA in vivo.

-

Efficacy studies in animal models of neurological disorders: To evaluate the therapeutic potential of this compound in conditions associated with reduced NAA levels.

-

Development and screening of novel analogs: To identify compounds with improved pharmacokinetic profiles and enhanced biological activity. This could include analogs with different ester groups or other modifications to the aspartate backbone.

-

Further elucidation of the downstream signaling pathways: A deeper understanding of how NAA and its metabolites influence cellular function will be critical for the development of targeted therapies.

References

- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 3. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. n-acetyl aspartate naa: Topics by Science.gov [science.gov]

- 6. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 7. N-acetyl-aspartate (NAA) as a correlate of pharmacological treatment in psychiatric disorders: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Diethyl Acetyl Aspartate in Animal Models: A Review of Available Data

A comprehensive search of the scientific literature reveals a significant lack of publicly available data on the pharmacokinetic profile of diethyl acetyl aspartate in animal models. Studies detailing key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral bioavailability for this specific diester compound could not be identified.

While direct pharmacokinetic data for this compound is unavailable, research on the closely related endogenous molecule, N-acetylaspartate (NAA), provides insights into the potential metabolic fate of the acetylaspartate moiety. This technical guide will, therefore, focus on the well-documented metabolism of NAA in animal models, primarily rats, to offer a foundational understanding for researchers in drug development. It is crucial to note that the esterification with two ethyl groups in this compound would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to NAA.

Metabolism of N-Acetylaspartate (NAA) in the Rat Brain

N-acetylaspartate is one of the most abundant amino acid derivatives in the central nervous system.[1] Its metabolism is a slow and compartmentalized process, primarily involving a dynamic interplay between neurons and oligodendrocytes.[2]

Key Metabolic Pathways of N-Acetylaspartate

The primary metabolic pathway of NAA involves its synthesis in neuronal mitochondria and subsequent catabolism in oligodendrocytes.

Experimental Protocol: Investigating NAA Metabolism in Rats

A common method to study NAA metabolism involves intracranial injection of isotopically labeled NAA in rats, followed by analysis of brain metabolites using gas chromatography and mass spectrometry (GC/MS).[3]

-

Animal Model: Adult male Wistar rats are frequently used.[4]

-

Test Substance: N-([2H3]acetyl)-L-[15N]aspartate is synthesized and used for injection.[3]

-

Administration: A single intracranial injection is administered.[3]

-

Sample Collection: At various time points post-injection, animals are euthanized, and whole brain tissue is collected.

-

Analysis: Brain tissue is homogenized, and metabolites are extracted. The isotopic enrichment in NAA and its metabolites (e.g., glutamate) is then quantified using GC/MS to determine the rate of NAA turnover and the fate of its constituent parts.[3]

Quantitative Metabolic Data for N-Acetylaspartate in Rats

Studies using 13C-labeled glucose infusion in rats have provided quantitative data on the turnover of NAA in the brain.

| Parameter | Value | Animal Model | Reference |

| Turnover Rate (Acetyl moiety) | 0.7 ± 0.1 µmol/(g·h) | Rat | [5] |

| Turnover Rate (Aspartyl moiety) | 0.6 ± 0.1 µmol/(g·h) | Rat | [5] |

| Time Constant (τ) | 13-14 hours | Rat | [5] |

| Estimated Pool Size | ~4 µmol/g | Rat | [5] |

| Time for Complete Turnover | 2-3 days | Rat | [5] |

Table 1: Metabolic Parameters of N-Acetylaspartate in the Rat Brain

Experimental Workflow for Studying NAA Turnover

The workflow for a typical in vivo study of NAA metabolism involves several key steps, from isotope administration to data analysis.

Conclusion

While a detailed pharmacokinetic profile of this compound in animal models remains to be established in the public domain, the existing research on its core component, N-acetylaspartate, offers valuable foundational knowledge. The slow turnover and specific metabolic pathways of NAA in the central nervous system suggest that this compound, as a more lipophilic prodrug, might be designed to deliver the acetylaspartate moiety to the brain. However, its absorption, distribution, and hydrolysis by esterases in various tissues would need to be experimentally determined to understand its complete pharmacokinetic profile and potential as a therapeutic agent. Future research is warranted to fill this knowledge gap and elucidate the in vivo behavior of this compound.

References

- 1. This compound|N-Acetyl-L-aspartate Derivative [benchchem.com]

- 2. N-acetylaspartate in the vertebrate brain: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of N-acetyl-L-aspartate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dynamic or inert metabolism? Turnover of N-acetyl aspartate and glutathione from D-[1-13C]glucose in the rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Acetyl Aspartate: A Technical Guide to its Safety, Toxicity, and Potential Side Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the safety, toxicity, and potential side effects of diethyl acetyl aspartate. As a synthetic derivative of the endogenously produced N-acetylaspartate (NAA), direct toxicological data for this compound is limited. Therefore, this document extrapolates its potential biological effects based on its predicted hydrolysis into ethanol, acetic acid, and L-aspartic acid. This guide synthesizes available non-clinical data on these metabolites and the parent compound, NAA, to provide a robust safety assessment. Detailed experimental protocols from key studies, quantitative data summaries, and visualizations of relevant metabolic pathways are included to support researchers and drug development professionals in evaluating the toxicological profile of this compound.

Introduction

This compound is the diethyl ester of N-acetylaspartic acid (NAA), a molecule of significant interest in neuroscience. NAA is one of the most abundant amino acid derivatives in the central nervous system and is considered a marker of neuronal health and viability.[1][2] this compound, being more lipophilic than NAA, is often utilized in research settings to facilitate passage across cellular membranes to study the effects of increased intracellular NAA concentrations. Given its potential utility in experimental models of neurological disease, a thorough understanding of its safety profile is paramount.

This guide will focus on the anticipated metabolic fate of this compound and the known toxicological profiles of its constituent parts.

Metabolic Fate of this compound

It is anticipated that this compound is rapidly hydrolyzed in the body by esterases to yield N-acetylaspartate (NAA) and two molecules of ethanol. NAA is then further metabolized by the enzyme aspartoacylase into acetate and L-aspartic acid.[3][4] The ethanol is subsequently metabolized to acetaldehyde and then to acetate.

Logical Flow of this compound Metabolism

Caption: Predicted metabolic cascade of this compound.

Safety and Toxicity of Metabolic Byproducts

The primary safety considerations for this compound revolve around the known effects of its metabolic byproducts: N-acetylaspartate, L-aspartic acid, ethanol, and acetic acid.

N-Acetyl-L-Aspartic Acid (NAA)

NAA is generally considered to be of low toxicity.

Table 1: Summary of Oral Toxicity Studies of N-Acetyl-L-Aspartic Acid in Rats

| Study Type | Species | Dosing Regimen | Key Findings | NOAEL | Reference |

| Acute Oral Toxicity | Sprague-Dawley Rats | Single oral gavage of 2000 mg/kg | No mortalities or evidence of adverse effects. | 2000 mg/kg | [5] |

| 14-Day Repeated Dose | Sprague-Dawley Rats | Dietary administration at 10, 100, or 1000 mg/kg/day | No significant differences in body weight, food consumption, clinical signs, FOB, motor activity, ophthalmology, hematology, coagulation, clinical chemistry, or organ weights. No gross or microscopic changes. | 1000 mg/kg/day | [5] |

-

Test System: Sprague-Dawley rats, 10 per sex per group.

-

Test Substance Administration: N-acetyl-l-aspartic acid was mixed into the diet at concentrations calculated to achieve daily doses of 10, 100, and 1000 mg/kg body weight/day.

-

Duration: 14 consecutive days.

-

Observations: Clinical signs were observed daily. Body weights and feed consumption were recorded weekly. A functional observational battery (FOB) and motor activity evaluations were conducted at the end of the study. Ophthalmic examinations were performed pre-test and at termination.

-

Clinical Pathology: At termination, blood samples were collected for hematology, coagulation, and clinical chemistry analysis.

-

Pathology: All animals underwent a full necropsy. Organ weights were recorded. A comprehensive set of tissues was collected, processed for histopathological examination, and examined by a veterinary pathologist.

L-Aspartic Acid

High doses of L-aspartic acid have been associated with renal and salivary gland toxicity in rats. Neurotoxic effects have been observed in neonatal rodents at very high doses.

Table 2: Summary of Oral Toxicity Study of L-Aspartic Acid in Rats

| Study Type | Species | Dosing Regimen | Key Findings | NOAEL | Reference |

| 90-Day Subchronic Toxicity | Fischer 344 Rats | Dietary administration at 0.05%, 1.25%, 2.5%, and 5.0% | Regenerative renal tubules with tubular dilation in males at ≥2.5%. Acinar cell hypertrophy of salivary glands in both sexes at ≥2.5%. | 1.25% in diet (696.6 mg/kg/day for males, 715.2 mg/kg/day for females) | [6][7] |

-

Test System: Fischer 344 rats, 10 per sex per group.

-

Test Substance Administration: L-aspartic acid was administered in a powder diet at concentrations of 0%, 0.05%, 1.25%, 2.5%, and 5.0%.

-

Duration: 90 days.

-

Observations: Clinical signs, body weight, and food and water consumption were monitored.

-

Clinical Pathology: At termination, blood was collected for serum biochemistry and hematology. Urinalysis was also performed.

-

Pathology: All animals were subjected to a complete necropsy. Organ weights were measured. Tissues were preserved for histopathological examination.

Ethanol and Acetic Acid

The metabolism of ethanol is well-characterized and occurs primarily in the liver.

Caption: Major pathways of ethanol metabolism in the liver.

Ethanol is metabolized by alcohol dehydrogenase (ADH) in the cytosol and the microsomal ethanol-oxidizing system (MEOS), primarily CYP2E1, in the smooth endoplasmic reticulum to the toxic intermediate acetaldehyde.[8][9][10][11] Acetaldehyde is then converted to acetate in the mitochondria by aldehyde dehydrogenase (ALDH).[11][12] Acetate is subsequently converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for energy production.[12][13]

The primary toxicity associated with ethanol metabolism is due to the accumulation of acetaldehyde and the generation of reactive oxygen species, particularly through the MEOS pathway.[9] Chronic high-level exposure to ethanol is a well-established cause of liver damage.

Potential Side Effects

Based on the metabolic profile, potential side effects of high doses of this compound could theoretically include:

-

Central Nervous System Effects: Due to the release of ethanol, acute high doses could lead to effects associated with alcohol intoxication.

-

Gastrointestinal Effects: Similar to other esters, high concentrations may cause gastrointestinal irritation.

-

Renal and Salivary Gland Effects: Chronic administration of very high doses could potentially lead to effects on the kidneys and salivary glands, as observed with L-aspartic acid.[6][7]

-

Hepatic Effects: Long-term, high-dose exposure could potentially impact the liver due to the metabolism of ethanol.

It is crucial to note that these are theoretical side effects based on the hydrolysis products, and the actual side effect profile of this compound has not been established in clinical or comprehensive non-clinical studies.

Conclusion

The safety profile of this compound is intrinsically linked to its hydrolysis into endogenous or readily metabolized compounds: N-acetylaspartate, L-aspartic acid, ethanol, and acetic acid. The available data on these individual components suggest that this compound is likely to be of low toxicity, particularly at the doses typically used in a research setting. The no-observed-adverse-effect-level (NOAEL) for the parent compound, NAA, is high, and while L-aspartic acid has shown some target organ toxicity at high doses in animal models, these doses are significantly higher than what would be expected from the administration of this compound in most experimental paradigms. The primary consideration for acute, high-dose administration would be the effects of the released ethanol. For any drug development program involving this compound, dedicated toxicology studies following regulatory guidelines would be essential to definitively establish its safety profile.

References

- 1. Circulating N-Acetylaspartate does not track brain NAA concentrations, cognitive function or features of small vessel disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]

- 4. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute and repeated dose oral toxicity of N-acetyl-l-aspartic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxic effects of l-aspartic acid at high dose levels on kidneys and salivary glands in Fischer 344 rats detected in a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 9. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.libretexts.org [med.libretexts.org]

- 11. Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. microbenotes.com [microbenotes.com]

- 13. Acetic Acid | Rupa Health [rupahealth.com]

The Untapped Potential of Diethyl Acetyl Aspartate: A Technical Guide to its Prospective Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartate (NAA) is a molecule of profound significance in the central nervous system, serving as a vital marker for neuronal health and playing a key role in various metabolic processes including myelination and energy production.[1][2][3] However, its therapeutic application is hindered by its hydrophilic nature, which limits its ability to cross the blood-brain barrier. This technical guide explores the early research and theoretical framework supporting the therapeutic potential of diethyl acetyl aspartate, a lipophilic prodrug of NAA. By leveraging the fundamental biology of NAA and the proof-of-concept provided by analogous esterified forms, this document outlines the rationale, potential mechanisms of action, and a prospective research pathway for the development of this compound as a novel neurotherapeutic agent. While direct experimental data on this compound is limited, this guide synthesizes the available evidence to provide a comprehensive overview for researchers and drug development professionals.

Introduction: The Therapeutic Promise and Challenge of N-Acetylaspartate (NAA)

N-acetylaspartate is the second most abundant amino acid derivative in the brain, primarily localized within neurons.[2][4] Its concentration, as measured by magnetic resonance spectroscopy (MRS), is a widely accepted indicator of neuronal integrity and viability.[3] Reductions in NAA levels are associated with a range of neurodegenerative disorders, including Alzheimer's disease and Huntington's disease, making it a critical molecule in neurological health and disease.[4] Conversely, the accumulation of NAA is a hallmark of Canavan disease, a fatal pediatric leukodystrophy, highlighting the importance of its metabolic regulation.[5]

The therapeutic potential of modulating NAA levels is therefore significant. However, the physicochemical properties of NAA, specifically its high polarity, impede its efficient passage across the blood-brain barrier, presenting a major obstacle to its use as a therapeutic agent. This has led to the exploration of more lipophilic prodrugs, such as this compound, which are designed to enhance bioavailability and central nervous system penetration.[6][7][8]

This compound: A Prodrug Strategy for Enhanced CNS Delivery

The core rationale for investigating this compound lies in the prodrug concept. By esterifying the carboxyl groups of NAA with ethanol, the resulting diethyl ester exhibits increased lipophilicity.[6] This enhanced lipophilicity is hypothesized to facilitate passive diffusion across the lipid-rich blood-brain barrier. Once in the central nervous system, endogenous esterases are expected to hydrolyze the ester bonds, releasing NAA and ethanol. This strategy aims to deliver NAA to its sites of action within the brain more effectively than direct administration of the parent compound.

Proof-of-Concept: Evidence from N-Acetylaspartate Monomethyl Ester (NAA MME)

Key Findings from the NAA MME Study:

-

Increased Neuronal NAA: Treatment of hippocampal slices with 30 mM NAA MME for three days resulted in a substantial increase in NAA concentration, from 31.6 to 185.3 nmol/mg protein.[1] In contrast, incubation with NAA alone only led to a non-significant increase.[1]

-

Cellular Uptake: The study confirmed that the increased NAA was localized within neurons.[1]

-

Non-Toxic: The increase in neuronal NAA following NAA MME treatment was found to be non-toxic, as determined by low uptake of propidium iodide, a marker of cell damage.[1]

These findings strongly suggest that esterification is a viable strategy to enhance the intracellular delivery of NAA. It is therefore reasonable to extrapolate that the diethyl ester would exhibit similar, if not enhanced, permeability due to its greater lipophilicity.

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is intrinsically linked to the known functions of its parent molecule, NAA. By effectively increasing NAA levels in the brain, this compound could be investigated for the following applications:

Neuroprotection in Neurodegenerative Diseases

In conditions characterized by neuronal loss and reduced NAA levels, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, supplementing the brain with NAA via a prodrug could offer a neuroprotective effect.[9] The proposed mechanisms include:

-

Source of Acetate for Myelin Synthesis: NAA is a crucial source of acetate for oligodendrocytes, the cells responsible for myelination.[3] By providing a readily available pool of NAA, this compound could support myelin repair and maintenance.

-

Mitochondrial Energy Metabolism: NAA is involved in mitochondrial energy production.[3] Restoring NAA levels may help to improve neuronal energetic status and resilience.

-

Protein Stabilization and Aggregation Inhibition: Recent studies have shown that NAA can act as a protein stabilizer and inhibit protein aggregation, a pathological hallmark of many neurodegenerative diseases.[9]

Management of Canavan Disease

While seemingly counterintuitive, as Canavan disease is characterized by NAA accumulation due to a deficiency in the enzyme aspartoacylase (ASPA), a deeper understanding of the pathophysiology suggests a potential role for targeted NAA delivery. The primary pathology in Canavan disease is a lack of acetate for myelin lipid synthesis in oligodendrocytes.[10][11] While ablating NAA synthesis has shown promise in animal models, another therapeutic strategy could involve the targeted delivery of a form of NAA that can be metabolized by alternative pathways or the co-administration of agents that can utilize the excess NAA. Further research is required to explore this complex therapeutic avenue.

Experimental Protocols: A Proposed Research Framework

The following sections outline detailed methodologies for key experiments that would be essential to validate the therapeutic potential of this compound. These protocols are based on standard practices in neuropharmacology and are adapted from related studies on NAA and its esters.[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is crucial for producing the compound for preclinical studies. A general method involves the esterification of N-acetylaspartic acid.

Materials:

-

N-acetyl-L-aspartic acid

-

Anhydrous ethanol

-

Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Suspend N-acetyl-L-aspartic acid in an excess of anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

In Vitro Blood-Brain Barrier Permeability Assay

To assess the ability of this compound to cross the blood-brain barrier, an in vitro model is a critical first step.

Model:

-

Co-culture of brain capillary endothelial cells and astrocytes on a semi-permeable membrane (e.g., Transwell inserts).

Procedure:

-

Culture the brain endothelial cells on the apical side of the Transwell insert and astrocytes on the basolateral side to form a tight barrier.

-

Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the barrier.

-

Add this compound to the apical (blood side) chamber.

-

At various time points, collect samples from the basolateral (brain side) chamber.

-

Quantify the concentration of this compound and any metabolites (e.g., NAA) in the basolateral chamber using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the barrier.

In Vivo Pharmacokinetic and Brain Penetration Study

Following in vitro validation, an in vivo study in a suitable animal model (e.g., rats or mice) is necessary to determine the pharmacokinetic profile and brain penetration of this compound.

Procedure:

-

Administer a single dose of this compound to the animals via a relevant route (e.g., intravenous or oral).

-

At predetermined time points, collect blood and brain tissue samples.

-

Process the samples and analyze the concentrations of this compound and NAA in plasma and brain homogenates using LC-MS/MS.

-

Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Determine the brain-to-plasma concentration ratio to quantify the extent of brain penetration.

Data Presentation: Prospective Quantitative Analysis

To facilitate the evaluation of this compound, all quantitative data from the proposed studies should be summarized in clearly structured tables.

Table 1: In Vitro Blood-Brain Barrier Permeability

| Compound | Papp (cm/s) | Efflux Ratio |

| N-Acetylaspartate | ||

| This compound | ||

| [Positive Control] |

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Plasma)

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| This compound | IV | |||||

| This compound | PO | |||||

| NAA (from DEAA) | IV | |||||

| NAA (from DEAA) | PO |

Table 3: Brain Penetration in Rats

| Compound | Time (h) | Brain Conc. (ng/g) | Plasma Conc. (ng/mL) | Brain/Plasma Ratio |

| This compound | ||||

| NAA (from DEAA) |

Visualizing the Pathway: Signaling and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Metabolic Fate of this compound

References

- 1. N-acetylaspartate monomethyl ester increases N-acetylaspartate concentration in cultured rat hippocampal slices: effects on excitotoxicity and levels of amino acids and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2050600A - Production and purification of diethyl ether - Google Patents [patents.google.com]

- 3. US5882676A - Skin permeation enhancer compositions using acyl lactylates - Google Patents [patents.google.com]

- 4. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 8. Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]

- 10. Dynamic or inert metabolism? Turnover of N-acetyl aspartate and glutathione from D-[1-13C]glucose in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary in vivo evidence of increased N-acetyl-aspartate following eicosapentanoic acid treatment in patients with bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of diethyl acetyl aspartate in a laboratory setting.

Abstract

This application note provides a comprehensive protocol for the laboratory synthesis of diethyl acetyl aspartate, a key intermediate in various pharmaceutical and organic syntheses. The described method is a robust two-step process commencing with the Fischer esterification of L-aspartic acid to yield diethyl L-aspartate hydrochloride, followed by N-acetylation to produce the final product. This document outlines the detailed experimental procedures, reagent specifications, reaction parameters, and purification techniques. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

N-acetylated amino acid esters, such as this compound, are valuable building blocks in organic chemistry. The presence of both ester and amide functionalities allows for diverse chemical transformations, making them important precursors in the synthesis of peptidomimetics, chiral ligands, and other biologically active molecules. The following protocol details a reliable and reproducible method for the synthesis of this compound in a laboratory setting.

Experimental Protocols

The synthesis of this compound is accomplished in two primary stages:

-

Step 1: Fischer Esterification of L-Aspartic Acid

-

Step 2: N-Acetylation of Diethyl L-Aspartate